molecular formula C13H10ClF3N2O2 B038880 Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-36-4

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B038880
M. Wt: 318.68 g/mol
InChI Key: AXOBLWLBBFCXOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds involves several key steps and methodologies. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017). Another approach involves ultrasound irradiation to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting the role of modern techniques in enhancing regioselectivity and yield (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by intramolecular hydrogen bonds and π-π interactions that contribute to their stability. Crystal and molecular structure analysis, along with Hirshfeld surface analysis, are instrumental in understanding the spatial arrangement and interaction within the molecules, providing insights into their chemical behavior and reactivity (Achutha et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their versatility. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate undergoes condensation reactions leading to the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their significant biological and photophysical properties (Wu et al., 2006).

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the synthesis of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles, which have been found to exhibit insecticidal activity .
  • Methods of Application or Experimental Procedures : The compound is used in a chemo- and regioselective defluorinative [3 + 3] annulation with (trifluoromethyl)alkenes and pyrazolones. This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .
  • Results or Outcomes : The reaction yields various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. Significantly, one of the compounds synthesized (compound 3w) exhibits up to 100% insecticidal activity against Plutella xylostella, a destructive pest worldwide .

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOBLWLBBFCXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371883
Record name Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

CAS RN

112055-36-4
Record name Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Record name Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112055-36-4
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